N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride

Description

Structural Identification and Nomenclature

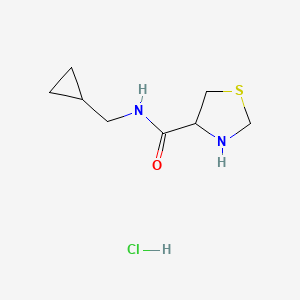

N-(Cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride (CAS: 1251923-95-1) is a heterocyclic organic compound characterized by a thiazolidine core fused with a carboxamide substituent. Its systematic IUPAC name reflects its structural complexity: This compound. The molecular formula is C₈H₁₅ClN₂OS , with a molecular weight of 222.74 g/mol .

The molecule consists of:

- A thiazolidine ring (a five-membered saturated ring containing nitrogen and sulfur atoms at positions 1 and 3).

- A carboxamide group at position 4 of the thiazolidine ring.

- A cyclopropylmethyl substituent bonded to the carboxamide nitrogen.

- A hydrochloride counterion enhancing solubility.

The SMILES notation (O=C(C1NCSC1)NCC2CC2.[H]Cl) and InChIKey (SGGSCDOUTLTJJM-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Physical and Chemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.74 g/mol | |

| Solubility | High in polar solvents (HCl salt form) | |

| Predicted Collision Cross Section (Ų) | 137.7 ([M+H]⁺) |

The hydrochloride salt form improves aqueous solubility, critical for biological assays. The thiazolidine ring’s conformational flexibility is restricted due to steric hindrance from the cyclopropylmethyl group, as evidenced by computational studies. Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous thiazolidines reveal characteristic absorptions for the carboxamide C=O (~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹).

Historical Context in Thiazolidine Research

Thiazolidine derivatives emerged prominently in the 1980s with the discovery of thiazolidinediones (TZDs) as antidiabetic agents. Early work focused on synthesizing thiazolidine-4-carboxylic acids from cysteine and aldehydes, leveraging their stability and bioactivity. The introduction of carboxamide derivatives, such as this compound, marked a shift toward optimizing pharmacokinetic properties through targeted substitutions.

Notable milestones:

- 1980s : TZDs like ciglitazone pioneered thiazolidine-based therapeutics.

- 2000s : Advances in coupling reagents (e.g., EDC.HCl) enabled efficient synthesis of carboxamide derivatives.

- 2020s : Computational tools (e.g., collision cross-section predictions) refined structure-activity relationship (SAR) studies.

Significance in Contemporary Organic Chemistry

This compound exemplifies the strategic design of heterocyclic scaffolds for drug discovery. Its significance lies in:

Versatile Synthetic Utility :

Biological Relevance :

Methodological Innovations :

Properties

IUPAC Name |

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS.ClH/c11-8(7-4-12-5-10-7)9-3-6-1-2-6;/h6-7,10H,1-5H2,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMPOJOCIJJDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2CSCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Research indicates that N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Metabolic Pathway Interactions : Preliminary investigations suggest its potential role in influencing metabolic pathways related to conditions like diabetes and obesity.

Medicinal Chemistry Applications

The compound has been explored for its potential in drug development:

- Drug Development : Its thiazolidine ring structure allows for interactions with various biological targets, making it a valuable candidate for new therapeutic agents.

- Binding Affinity Studies : Research has focused on its binding affinities to enzymes and receptors involved in metabolic processes, which could lead to the development of novel treatments for metabolic disorders.

Study 1: Anti-inflammatory Potential

A study investigated the anti-inflammatory properties of this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating conditions characterized by chronic inflammation.

Study 2: Metabolic Effects

Another study assessed the effects of this compound on glucose metabolism in diabetic models. The findings indicated improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as a therapeutic agent for diabetes management.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Structural and Molecular Properties

Functional and Application Differences

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroethyl derivative (CAS 1078162-94-3) contains electronegative fluorine atoms, which may improve resistance to enzymatic degradation compared to the cyclopropylmethyl analog .

Steric Effects :

- The 3-methylbutan-2-yl substituent (CAS 1306603-00-8) introduces steric hindrance, which could reduce interaction with flat binding pockets but improve selectivity in certain targets .

Lipophilicity and Solubility :

Commercial Availability and Accessibility

- N-(cyclopropylmethyl)-... HCl : Discontinued in some quantities (e.g., 50 mg, 250 mg), limiting accessibility .

- N-(2,2,2-trifluoroethyl)-... HCl: Available from suppliers like Santa Cruz Biotechnology ($248/250 mg) and Aladdin ($510/1 g) .

- N-(3-Methylbutan-2-yl)-... HCl : Priced at €1,245/500 mg, indicating higher synthesis complexity .

Research Implications

While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests:

- Cyclopropylmethyl derivatives are ideal for probing sterically sensitive targets.

- Trifluoroethyl analogs may be prioritized for stability studies in drug metabolism.

- Aromatic substituents (e.g., methoxyphenyl) could be tailored for receptor-binding assays.

Future studies should focus on synthesizing and testing these analogs against specific biological targets to validate structure-activity relationships.

Biological Activity

N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring structure which is known for its diverse biological interactions. The compound's molecular formula is , with a molecular weight of approximately 188.26 g/mol. Its hydrochloride form enhances solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Additionally, studies suggest that it influences metabolic pathways , potentially offering therapeutic benefits for conditions like diabetes and obesity .

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that the compound effectively reduced the production of pro-inflammatory cytokines in human cell lines. This suggests a potential role in treating inflammatory diseases.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase. For instance, in studies involving A549 lung cancer cells, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Research Findings and Case Studies

The following table summarizes key research findings related to the biological activity of this compound:

Preparation Methods

General Synthetic Strategy

The preparation typically involves two main stages:

- Stage 1: Synthesis of the thiazolidine-4-carboxylic acid intermediate.

- Stage 2: Amidation of the thiazolidine-4-carboxylic acid with cyclopropylmethyl amine to form the target carboxamide.

Preparation of Thiazolidine-4-carboxylic Acid Intermediate

The thiazolidine-4-carboxylic acid nucleus is commonly prepared by the condensation of L-cysteine hydrochloride monohydrate with aldehydes under mild basic conditions. Although the exact aldehyde varies depending on the substitution pattern, the method is applicable to the preparation of the 1,3-thiazolidine ring system.

- Reaction conditions: Room temperature, sodium bicarbonate as base.

- Reaction time: 3 to 12 hours.

- Work-up: Precipitation, washing with water and ethanol, vacuum drying.

- Yield: Typically 40–90% depending on aldehyde and conditions.

This step yields 2-(substituted) thiazolidine-4-carboxylic acids, which serve as precursors for amidation.

Amidation with Cyclopropylmethyl Amine

The key step to obtain N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide involves coupling the thiazolidine-4-carboxylic acid intermediate with cyclopropylmethyl amine. This is achieved via carbodiimide-mediated coupling:

- Reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as coupling agent and 4-Dimethylaminopyridine (DMAP) as catalyst.

- Solvent: Dichloromethane.

- Conditions: Stirring at room temperature for 4–24 hours.

- Isolation: The reaction produces a gel-like intermediate which is washed with methanol and water to yield the purified carboxamide in powder form.

- Characterization: Confirmed by FTIR, 1H-NMR, and 13C-NMR spectroscopy, with characteristic amide proton signals observed between 8.1–9.0 ppm.

Preparation of the Cyclopropylmethyl Amine Intermediate

The cyclopropylmethyl amine moiety can be prepared separately via reduction of cyclopropanecarbonyl derivatives or from protected piperazine intermediates, as described in related synthetic routes for similar compounds:

- Stepwise process:

- Reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride in an inert solvent at 0–10 °C.

- Reduction using sodium borohydride and boron trifluoride diethyl ether complex at low temperature.

- Deprotection with concentrated hydrochloric acid in methanol at 40–60 °C, followed by basification and extraction to yield cyclopropylmethyl piperazine or amine derivatives.

While this exact procedure is for a related intermediate (1-cyclopropylmethyl piperazine), the methodology is adaptable for preparing cyclopropylmethyl amine used in amidation.

Formation of Hydrochloride Salt

After synthesis of the free base N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide, conversion to the hydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol), followed by crystallization.

Data Table Summarizing Preparation Steps

Research Findings and Analytical Data

- Spectroscopic confirmation: FTIR shows characteristic amide carbonyl stretch; 1H-NMR confirms thiazolidine protons and amide NH proton signals.

- Purity: Washing and recrystallization steps ensure high purity.

- Yields: High yields reported for intermediate steps; final amidation yields vary but are generally good.

- Scalability: The methods described, especially those adapted from industrial patents, are suitable for large-scale synthesis due to mild conditions and readily available reagents.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride?

- Molecular Formula : C₈H₁₄N₂OS·HCl ( ).

- Molecular Weight : 222.73 g/mol ( ).

- Structural Features : The compound contains a thiazolidine ring (a saturated 5-membered ring with sulfur and nitrogen), a cyclopropane moiety linked via a methyl group, and a carboxamide functional group. The hydrochloride salt enhances solubility in polar solvents.

- Methodological Insight : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For example, NMR data for structurally similar compounds (e.g., δ = 8.64 ppm for aromatic protons in pyrazine derivatives) can guide peak assignments .

Q. What synthetic routes are commonly employed to prepare this compound?

- Key Steps :

Amide Coupling : Reacting 1,3-thiazolidine-4-carboxylic acid with cyclopropylmethylamine in the presence of coupling agents like EDCI/HOBt.

Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt ( ).

- Example : A related synthesis for a benzamide derivative involved reacting a cyanopyrazine intermediate with hydroxylamine hydrochloride, followed by purification via silica gel chromatography (PE:EtOAc = 1:1) .

Q. How is the purity and stability of this compound validated in experimental settings?

- Analytical Methods :

- HPLC : Reverse-phase chromatography with UV detection (e.g., NH₄HCO₃/MeCN-H₂O mobile phase).

- LCMS : To confirm molecular ion peaks (e.g., observed [M+H]+ at m/z 223.7 for the free base) .

- Stability Testing : Accelerated stability studies under varying pH, temperature, and humidity conditions.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Critical Parameters :

- Reagent Stoichiometry : Excess cyclopropylmethylamine (1.2–1.5 eq) to drive amide coupling to completion.

- Purification : Use of preparative HPLC for high-purity isolates (>98%), as demonstrated in the synthesis of oxadiazole derivatives .

Q. What advanced analytical techniques resolve structural ambiguities or confirm regioselectivity in derivatives?

- Techniques :

- 2D NMR (COSY, NOESY) : To confirm spatial proximity of cyclopropylmethyl and thiazolidine protons.

- X-ray Crystallography : For unambiguous confirmation of crystal packing and hydrogen bonding in the hydrochloride salt form (e.g., similar compounds show Cl⁻···H-N interactions) .

Q. How do researchers address contradictions in reported bioactivity data for thiazolidine-carboxamide analogs?

- Common Issues :

- Solubility Variability : Hydrochloride salts may exhibit different dissolution profiles than free bases, affecting in vitro assay results.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times can lead to conflicting IC₅₀ values.

- Resolution : Standardize protocols (e.g., USP guidelines for dissolution testing) and validate activity across multiple models. For example, analogs like N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride showed divergent antimicrobial activity depending on bacterial strain selection .

Q. What mechanistic insights exist for the biological activity of thiazolidine-carboxamide derivatives?

- Hypotheses :

- Enzyme Inhibition : Thiazolidine rings may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases).

- Receptor Modulation : Cyclopropane groups can enhance lipophilicity, improving blood-brain barrier penetration for CNS targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.